(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
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Biological Activity
The compound (E)-3-ethyl-5-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one represents a novel thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones, particularly those with pyrazole moieties, are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound features a thiazolidinone core substituted with an ethyl group and a pyrazole ring bearing a methylene bridge. The presence of the 4-methoxy-3-nitrophenyl group significantly influences its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 125 µg/mL, indicating their efficacy in combating bacterial infections .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 0.5 |
2 | Pseudomonas aeruginosa | 125 |
3 | Escherichia coli | 62.5 |
Antifungal Activity
Thiazolidinones have also demonstrated antifungal properties. The compound under discussion has been evaluated for its activity against Candida species, showing promising results with MIC values comparable to established antifungal agents .
Anticancer Activity
In vitro studies have reported that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (MCF-7) and colorectal cancer cells (HT-29). Selectivity indices suggest that these compounds preferentially target cancer cells over normal cells .
Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 0.16 | 10 |
HT-29 | 0.12 | 12 |
The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:
- Kinase Inhibition : Some studies indicate that these compounds may inhibit specific kinases involved in cell signaling pathways, which is crucial for bacterial survival and proliferation .
- Biofilm Disruption : The ability to inhibit biofilm formation has been noted, particularly against Staphylococcus epidermidis, which is significant in treating chronic infections .
- Antioxidant Properties : Thiazolidinones often exhibit antioxidant activities that contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of thiazolidinone derivatives:
- In Vivo Studies : Animal models have demonstrated the potential of these compounds in reducing tumor size and improving survival rates in cancer-bearing subjects.
- Clinical Trials : Early-phase clinical trials are underway to assess the safety and efficacy of thiazolidinone-based therapies for various infections and cancers.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-3-24-21(27)19(32-22(24)31)12-15-13-25(16-7-5-4-6-8-16)23-20(15)14-9-10-18(30-2)17(11-14)26(28)29/h4-13H,3H2,1-2H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHQCRVNLJSLA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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